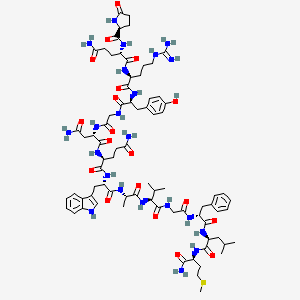
Gabazine Ethyl Ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Gabazine Ethyl Ester is a derivative of Gabazine, which is a drug that acts as an antagonist at GABA A receptors . It is used in scientific research and has no role in medicine, as it would be expected to produce convulsions if used in humans . Gabazine binds to the GABA recognition site of the receptor-channel complex and acts as an allosteric inhibitor of channel opening .
Synthesis Analysis
The synthesis of an ester can be accomplished in several ways. In a laboratory setting, esterification occurs when an alcohol and a carboxylic acid are reacted in the presence of an acid catalyst, such as concentrated sulfuric acid . Other synthetic pathways to esters also exist. For example, acid chlorides react with alcohols to yield an ester and hydrochloric acid .
Chemical Reactions Analysis
Esters, including Gabazine Ethyl Ester, undergo various reactions. They are less reactive toward nucleophiles than either acid chlorides or anhydrides . One such reaction is hydrolysis, literally “splitting with water.” The hydrolysis of esters is catalyzed by either an acid or a base .
Scientific Research Applications
Insecticide Research
Gabazine Ethyl Ester has been used in research related to insecticides. A study conducted by the Pesticide Science Society of Japan examined the interaction between gabazine and Laodelphax striatellus GABA receptors . Gabazine is a potent competitive antagonist of mammalian α1β2γ2 GABARs; however, it is less potent against insect GABARs . The study aimed to explore how gabazine interacts with GABARs and whether the sensitivity of the small brown planthopper (Laodelphax striatellus) RDL GABAR (LsRDLR) to gabazine is increased when its amino acid residues are substituted with α1β2γ2 GABAR residues . This research could potentially help in designing GABAR-targeting insecticides with novel modes of action .
Proteomics Research
Gabazine Ethyl Ester is also a specialty product used for proteomics research . Proteomics is a large-scale study of proteins, particularly their structures and functions. This field is often used in drug discovery and development.
Organic Synthesis and Pharmaceutical Applications
Esters of carboxylic acids, like Gabazine Ethyl Ester, are ubiquitous not only as useful synthetic precursors in organic synthesis but also as important building blocks in pharmaceuticals and agrochemicals . They are commonly occurring structural motifs that are finding increasing applications in medicinal chemistry owing to their diverse bioactivities .
Mechanism of Action
Target of Action
Gabazine Ethyl Ester primarily targets the γ-aminobutyric acid receptors (GABA A receptors), which play a crucial role in inhibition in the central nervous system . These receptors are composed of five subunits, and their composition dictates the pharmacological characteristics of GABA A receptors .
Mode of Action
Gabazine Ethyl Ester is a potent competitive antagonist of mammalian α1β2γ2 GABA A receptors . It interacts with GABA A receptors by reducing the currents elicited by other compounds from these receptors . The sensitivity of these receptors to Gabazine Ethyl Ester can be increased when certain amino acid residues are substituted with α1β2γ2 GABA A receptor residues .
Biochemical Pathways
Gabazine Ethyl Ester affects the GABAergic neurotransmission pathway. This pathway involves the neurotransmitter γ-aminobutyric acid (GABA), which is the brain’s major inhibitory neurotransmitter . Gabazine Ethyl Ester, as a competitive antagonist, interferes with this pathway by inhibiting the action of GABA on the GABA A receptors .
Pharmacokinetics
These properties are crucial in determining the bioavailability of a drug . They dictate how the drug is absorbed into the body, distributed to different tissues, metabolized for use or detoxification, and finally excreted .
Result of Action
The action of Gabazine Ethyl Ester on GABA A receptors results in changes in the neuronal activity. By inhibiting the action of GABA on these receptors, Gabazine Ethyl Ester can alter the inhibitory neurotransmission in the central nervous system . This can lead to changes in the patterns of neuronal activity responsible for thought, emotion, and virtually all brain functions .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Gabazine Ethyl Ester. For instance, factors like substrate composition in fermentation media and process parameters can affect the production of volatile aroma compounds . .
properties
IUPAC Name |
ethyl 4-[6-imino-3-(4-methoxyphenyl)pyridazin-1-yl]butanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O3/c1-3-23-17(21)5-4-12-20-16(18)11-10-15(19-20)13-6-8-14(22-2)9-7-13/h6-11,18H,3-5,12H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEMMLRVUEGGDAH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCN1C(=N)C=CC(=N1)C2=CC=C(C=C2)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50675621 |
Source


|
| Record name | Ethyl 4-[6-imino-3-(4-methoxyphenyl)pyridazin-1(6H)-yl]butanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50675621 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
315.37 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
763886-63-1 |
Source


|
| Record name | Ethyl 4-[6-imino-3-(4-methoxyphenyl)pyridazin-1(6H)-yl]butanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50675621 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[Methyl(nitroso)amino]-3-phenylpropanoic acid](/img/structure/B564688.png)

![2-[2-(methylamino)ethyl]-2,3-dihydro-1H-isoindole-1,3-dione hydrochloride](/img/structure/B564691.png)


![(R)-5-Chloro-alpha-(cyclopropylethynyl)-2-[[(4-methoxyphenyl)methyl]amino]-alpha-(trifluoromethyl)benzenemethanol](/img/structure/B564696.png)




![alpha-(4-Bromophenyl)-alpha-[2-(dimethyl-d6-amino)ethyl]-3-pyridinemethanol](/img/structure/B564706.png)